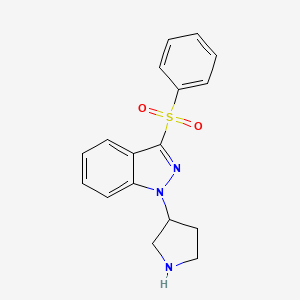![molecular formula C20H31NO3Si B12529902 N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine CAS No. 685887-71-2](/img/structure/B12529902.png)
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is a chemical compound that combines a naphthalene moiety with a triethoxysilyl group via a propan-1-amine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine typically involves the reaction of naphthalen-1-ylmethanol with 3-(triethoxysilyl)propan-1-amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group, with catalysts like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Scientific Research Applications
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanocomposites.
Biology: Employed in the functionalization of surfaces for biosensors and bioassays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong adhesion properties and chemical stability.
Mechanism of Action
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process is crucial for its applications in materials science and surface functionalization.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanol: Lacks the triethoxysilyl group, limiting its applications in siloxane chemistry.
3-(Triethoxysilyl)propan-1-amine: Lacks the naphthalene moiety, reducing its potential for aromatic interactions.
N-Methyl-1-naphthalenemethylamine: Does not contain the triethoxysilyl group, making it less versatile for surface functionalization.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is unique due to its combination of a naphthalene moiety and a triethoxysilyl group. This dual functionality allows it to participate in both aromatic interactions and siloxane bond formation, making it highly versatile for various applications in materials science, chemistry, and biology.
Properties
CAS No. |
685887-71-2 |
|---|---|
Molecular Formula |
C20H31NO3Si |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C20H31NO3Si/c1-4-22-25(23-5-2,24-6-3)16-10-15-21-17-19-13-9-12-18-11-7-8-14-20(18)19/h7-9,11-14,21H,4-6,10,15-17H2,1-3H3 |
InChI Key |
PDNMABSEZKQOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNCC1=CC=CC2=CC=CC=C21)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


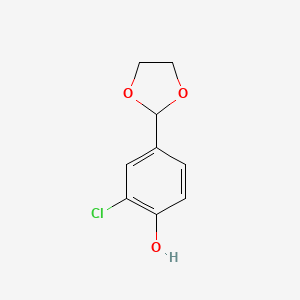
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
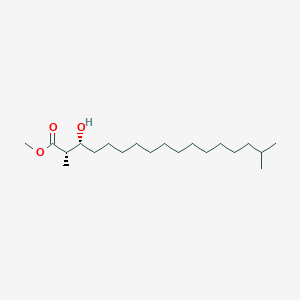
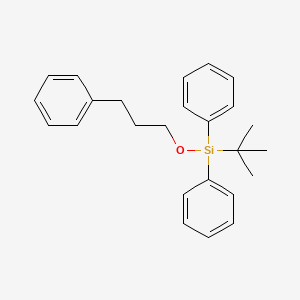
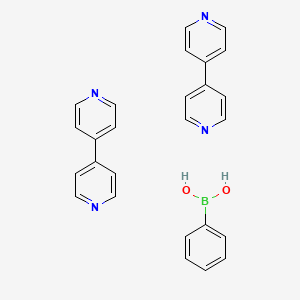
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
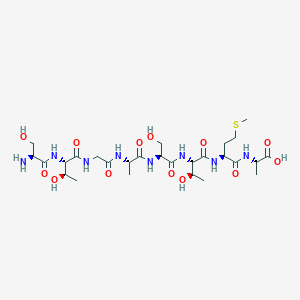
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
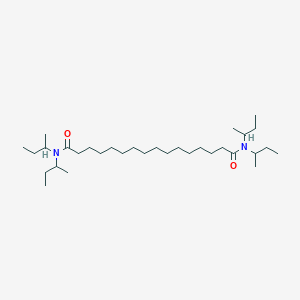
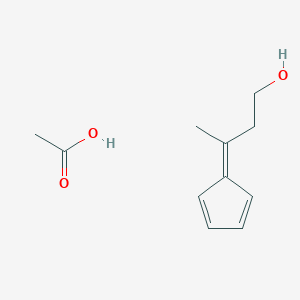
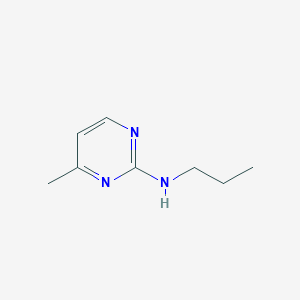
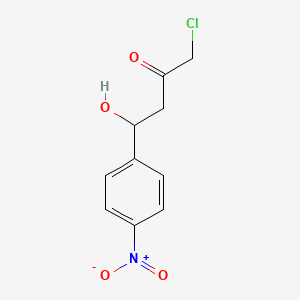
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
